Methoxypropyl cyanoacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxypropyl cyanoacrylate is a member of the cyanoacrylate family, which is widely known for its use in fast-setting adhesives. This compound is particularly notable for its applications in medical and industrial fields due to its unique properties, such as rapid polymerization and strong adhesive capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxypropyl cyanoacrylate is typically synthesized through a base-catalyzed Knoevenagel condensation of alkyl cyanoacetate and formaldehyde. This reaction produces an intermediate low molecular weight polymer, which is then depolymerized under acidic conditions to yield the monomer .
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic synthetic route but on a larger scale. The process is optimized for efficiency and purity, often involving continuous flow reactors and stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Methoxypropyl cyanoacrylate undergoes several types of chemical reactions, including:
Polymerization: Rapid anionic polymerization initiated by moisture.
Cycloaddition: Under neutral or acidic conditions, it acts as a dienophile in [4+2] cycloaddition reactions with conjugated dienes.
Michael Addition: Adds to various organic acids in piperidine-catalyzed Michael-type reactions.
Common Reagents and Conditions:
Polymerization: Initiated by adsorbed moisture.
Cycloaddition: Neutral or acidic conditions with conjugated dienes.
Michael Addition: Piperidine as a catalyst, various organic acids.
Major Products:
Polymerization: High molecular weight polymers.
Cycloaddition: Substituted dihydropyrans.
Michael Addition: Glutarate derivatives.
Scientific Research Applications
Methoxypropyl cyanoacrylate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for methoxypropyl cyanoacrylate involves rapid anionic polymerization upon contact with moisture. This polymerization process leads to the formation of strong adhesive bonds. The molecular targets include the surfaces of the materials being bonded, where the cyanoacrylate forms interpenetrating networks that enhance adhesion .
Comparison with Similar Compounds
- Ethyl cyanoacrylate
- Butyl cyanoacrylate
- Octyl cyanoacrylate
- Isobutyl cyanoacrylate
Comparison: Methoxypropyl cyanoacrylate is unique due to its lower odor and higher biocompatibility compared to other cyanoacrylates. It is particularly favored in medical applications where tissue compatibility and minimal inflammatory response are crucial .
Properties
CAS No. |
83460-21-3 |
---|---|
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-methoxypropyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C8H11NO3/c1-7(6-9)8(10)12-5-3-4-11-2/h1,3-5H2,2H3 |
InChI Key |
PFSVSOOFNDBGMO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC(=O)C(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.